molecular formula C9H17N3O3 B13650494 methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate

methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate

Cat. No.: B13650494
M. Wt: 215.25 g/mol
InChI Key: BUPGSVXWTHNQMC-UHFFFAOYSA-N
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Description

Methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a hydroxycarbamimidoyl group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate typically involves the coupling of 2-cyanobenzamide derivatives with hydroxyamine. This process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes. The hydroxycarbamimidoyl group can act as a nitric oxide donor, releasing nitric oxide upon enzymatic transformation. This release of nitric oxide can modulate various biological pathways, including vasodilation and inhibition of platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[2-(N’-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate is unique due to its specific combination of a pyrrolidine ring and a hydroxycarbamimidoyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 1-[(3Z)-3-amino-3-hydroxyiminopropyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C9H17N3O3/c1-15-9(13)7-3-2-5-12(7)6-4-8(10)11-14/h7,14H,2-6H2,1H3,(H2,10,11)

InChI Key

BUPGSVXWTHNQMC-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)C1CCCN1CC/C(=N/O)/N

Canonical SMILES

COC(=O)C1CCCN1CCC(=NO)N

Origin of Product

United States

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